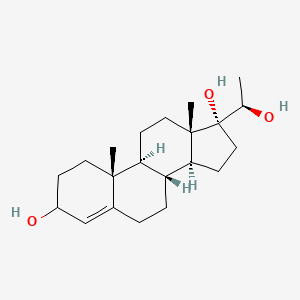
(20R)-Pregn-4-ene-3,17,20-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20R)-Pregn-4-ene-3,17,20-triol is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by its unique structure, which includes three hydroxyl groups at positions 3, 17, and 20 on the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-Pregn-4-ene-3,17,20-triol typically involves multiple steps starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnenolone at the 20th position, followed by further functionalization at the 3rd and 17th positions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(20R)-Pregn-4-ene-3,17,20-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (20R)-Pregn-4-ene-3,17-dione, while reduction can regenerate the original triol .
Scientific Research Applications
(20R)-Pregn-4-ene-3,17,20-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: Investigated for potential therapeutic effects in hormone replacement therapy and other medical applications.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of (20R)-Pregn-4-ene-3,17,20-triol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The compound interacts with enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase, to produce active steroid hormones .
Comparison with Similar Compounds
Similar Compounds
(20R)-20-Hydroxypregn-4-en-3-one: Another steroidal compound with a similar structure but different functional groups.
(20R)-17α,20-Dihydroxycholesterol: A related compound involved in cholesterol metabolism .
Uniqueness
(20R)-Pregn-4-ene-3,17,20-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar steroidal compounds .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3/t13-,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTALZCXADTAOJ-SLYVCNJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858331 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-63-6 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
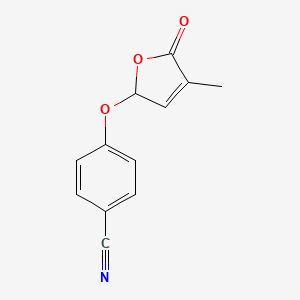
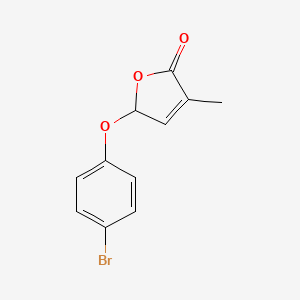
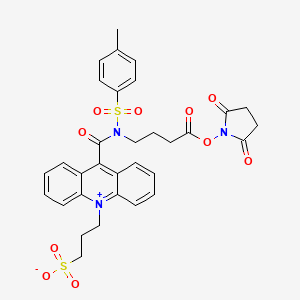
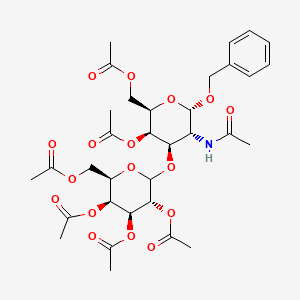
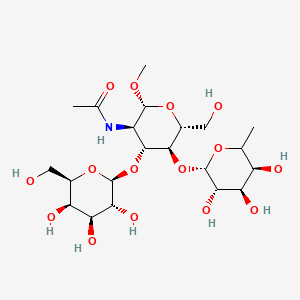

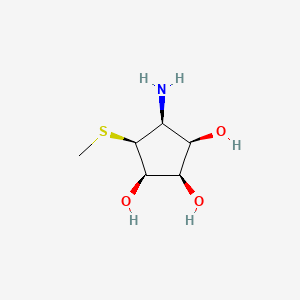
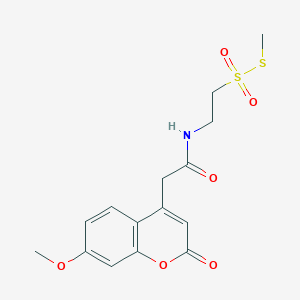
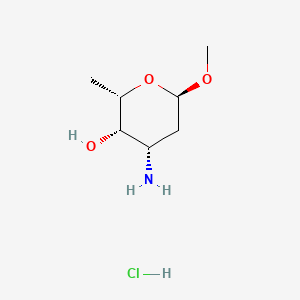
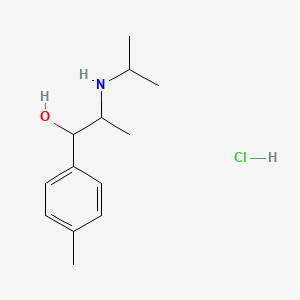
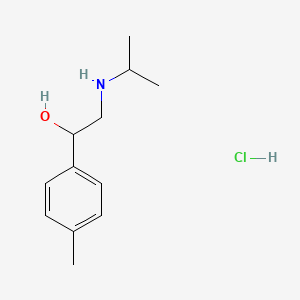
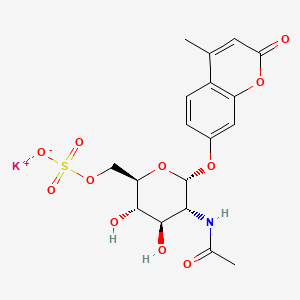
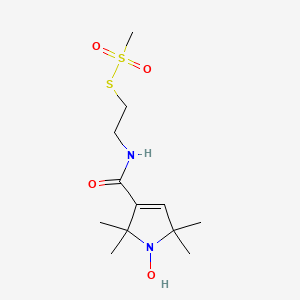
![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)
